molecular formula C7H10O4 B582218 2-(Acryloyloxy)-2-methylpropanoic acid CAS No. 1294000-55-7

2-(Acryloyloxy)-2-methylpropanoic acid

Cat. No.: B582218
CAS No.: 1294000-55-7
M. Wt: 158.153
InChI Key: LJZUOSRNSGKMNE-UHFFFAOYSA-N
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Description

2-(Acryloyloxy)-2-methylpropanoic acid is a versatile monomer of significant interest in the field of advanced polymer science, particularly for the synthesis of functional materials via controlled radical polymerization techniques. Its primary research value lies in its application as a building block for creating polymers with precise architectures and tailored properties. Recent studies have demonstrated the utility of this and similar acrylic monomers in pioneering polymerization methods, such as Photoinduced Electron/Energy Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization. This process is instrumental in producing well-defined liquid crystal elastomers (LCEs) . These LCEs are stimulus-responsive materials capable of reversible shape changes, making them promising candidates for applications in soft robotics, artificial muscles, and auxetic materials—substances that expand perpendicular to an applied stretch . The mechanism of action for this compound is rooted in its acrylate functional group, which readily undergoes radical polymerization. In the context of PET-RAFT, the polymerization can be temporally controlled by light, allowing for exceptional command over polymer chain growth, molecular weight, and final network structure . This capability to be activated and deactivated with light enables sophisticated material fabrication strategies, such as the layer-by-layer production of thick, monodomain LCE films that overcome traditional thickness limitations associated with surface alignment methods . Furthermore, the exploration of novel inhibitors, such as N-alkylated phenoxazine derivatives, to stabilize acrylic acid and its derivatives during storage and transport underscores the ongoing innovation in handling these reactive and highly useful monomers for research and development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-prop-2-enoyloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-4-5(8)11-7(2,3)6(9)10/h4H,1H2,2-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZUOSRNSGKMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Acryloyloxy 2 Methylpropanoic Acid

Established Synthetic Pathways and Precursors

The most chemically direct and established pathway for the synthesis of 2-(Acryloyloxy)-2-methylpropanoic acid involves the esterification of 2-hydroxyisobutyric acid with a reactive derivative of acrylic acid. This method is a standard chemical transformation that leverages readily available precursors.

The primary precursors for this synthesis are:

2-Hydroxyisobutyric acid: This α-hydroxy acid serves as the backbone of the target molecule, providing the 2-methylpropanoic acid moiety with a hydroxyl group for esterification. researchgate.net It is a white solid at room temperature.

Acryloyl chloride or Acrylic acid: Acryloyl chloride is a highly reactive acyl chloride that readily reacts with alcohols to form esters. Alternatively, acrylic acid can be used in a direct esterification reaction, which typically requires a catalyst and conditions to drive the reaction to completion.

The reaction is a classic example of esterification, where the hydroxyl group of 2-hydroxyisobutyric acid nucleophilically attacks the carbonyl carbon of the acryloyl group. When using acryloyl chloride, the reaction is vigorous and produces hydrochloric acid as a byproduct, which is typically neutralized with a base. In the case of direct esterification with acrylic acid, a strong acid catalyst such as sulfuric acid is often employed, and water is removed to shift the equilibrium towards the product side.

A general reaction scheme is presented below:

Reaction with Acryloyl Chloride: (CH₃)₂C(OH)COOH + CH₂=CHCOCl → (CH₃)₂C(OOCCH=CH₂)COOH + HCl

Direct Esterification with Acrylic Acid: (CH₃)₂C(OH)COOH + CH₂=CHCOOH ⇌ (CH₃)₂C(OOCCH=CH₂)COOH + H₂O

The choice between these precursors often depends on the desired reaction conditions and scale. Acryloyl chloride offers higher reactivity, leading to faster reaction times and higher yields under milder conditions, but it is also more expensive and corrosive. Direct esterification with acrylic acid is more economical but requires more stringent conditions to achieve high conversion.

Novel Approaches in Monomer Synthesis

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods for monomer production. For acrylic esters, enzymatic and biocatalytic approaches are gaining significant attention as they offer high selectivity, milder reaction conditions, and a reduced environmental footprint compared to traditional chemical methods.

Enzymatic Synthesis: Lipases are a class of enzymes that have shown great promise in catalyzing esterification and transesterification reactions. For the synthesis of this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, could be employed. nih.gov This enzymatic approach can proceed via two main routes:

Direct Esterification: The enzyme catalyzes the direct reaction between 2-hydroxyisobutyric acid and acrylic acid.

Transesterification: A simple alkyl acrylate (B77674), such as ethyl acrylate or vinyl acrylate, can be used as the acyl donor to transfer the acryloyl group to 2-hydroxyisobutyric acid. researchgate.netnih.gov Transesterification is often faster and can avoid issues with acid-induced enzyme inhibition. nih.gov

The use of enzymes offers several advantages, including high specificity, which can reduce the formation of byproducts, and the ability to operate under mild temperature and pH conditions, which helps to prevent polymerization of the acrylate monomer during synthesis.

Biocatalytic Production: Another innovative approach involves the use of whole-cell biocatalysts. Genetically engineered microorganisms can be designed to produce specific carboxylic acids. google.com While a direct biosynthetic pathway for this compound has not been extensively reported, the principles of metabolic engineering could be applied to develop a microbial strain capable of its synthesis. This would involve introducing and optimizing a metabolic pathway that starts from a simple carbon source and leads to the final product. For instance, pathways for the production of 2-hydroxyisobutyric acid have been explored in microorganisms. ki.si Subsequent enzymatic acylation could then be performed in a one-pot or two-step process.

These novel biocatalytic methods are still in the research and development phase for this specific monomer but represent a promising future direction for its sustainable production.

Optimization Strategies for Yield and Selectivity in Monomer Production

Optimizing the synthesis of this compound is crucial for its industrial viability. Strategies for improving yield and selectivity differ for the established chemical pathways and the novel enzymatic approaches.

For Established Chemical Pathways: In the conventional esterification of 2-hydroxyisobutyric acid, several parameters can be controlled to enhance the reaction outcome:

Catalyst Selection: For direct esterification with acrylic acid, the choice of a strong acid catalyst is critical. While sulfuric acid is common, other catalysts such as p-toluenesulfonic acid or solid acid catalysts can also be used to simplify purification.

Reaction Temperature: The temperature must be carefully controlled to ensure a sufficient reaction rate without inducing the premature polymerization of the acrylate moiety. The use of polymerization inhibitors is standard practice.

Removal of Byproducts: In direct esterification, the continuous removal of water, for example, through azeotropic distillation, is essential to drive the reaction towards the formation of the ester product and achieve high yields.

Stoichiometry of Reactants: Adjusting the molar ratio of the reactants can also influence the yield. Using an excess of one reactant, typically the less expensive one, can help to maximize the conversion of the other.

For Novel Enzymatic Approaches: The optimization of enzymatic reactions involves a different set of parameters:

Enzyme and Acyl Donor Selection: The choice of lipase and the type of acyl donor in transesterification can significantly impact the reaction rate and yield. researchgate.net

Solvent System: The reaction medium plays a crucial role in enzymatic catalysis. The choice of an appropriate organic solvent can enhance substrate solubility and enzyme stability. For instance, diisopropyl ether has been shown to be an effective solvent for some lipase-catalyzed acrylation reactions. researchgate.net

Water Activity: In enzymatic esterification, the amount of water present in the system is a critical parameter. Controlling the water activity (aw) is essential for maximizing the synthetic activity of the enzyme while minimizing hydrolysis of the ester product. nih.gov

The following interactive data table summarizes the effect of different solvents on the conversion rate in a representative lipase-catalyzed acrylation reaction, highlighting the importance of solvent selection in optimizing such processes.

SolventRelative Conversion Rate (%)
Diisopropyl ether (DIPE)100
Tetrahydrofuran (THF)75
Chloroform (CHCl₃)60

This table illustrates a general trend observed in enzymatic acrylation reactions and is based on findings from related studies. Actual conversion rates for the synthesis of this compound may vary.

Homopolymerization of 2 Acryloyloxy 2 Methylpropanoic Acid

Fundamental Polymerization Mechanisms

The polymerization of vinyl monomers like 2-(Acryloyloxy)-2-methylpropanoic acid can proceed through several mechanisms. The primary methods involve the generation of a reactive center—be it a radical, a cation, or an anion—which then propagates by adding monomer units.

Free Radical Polymerization Kinetics and Chain Growth

Free radical polymerization is a common and versatile method for producing polymers. It is a chain reaction consisting of three main steps: initiation, propagation, and termination. sigmaaldrich.com

Initiation: The process begins with the formation of free radicals from an initiator molecule. These radicals then react with a monomer molecule to create an active center. sigmaaldrich.com

Propagation: The newly formed monomer radical adds to another monomer molecule, transferring the radical center to the end of the growing chain. This step repeats, rapidly increasing the polymer chain length. sigmaaldrich.com

Termination: The growth of a polymer chain is stopped through reactions such as combination, where two growing chains join, or disproportionation, where a hydrogen atom is transferred from one chain to another. sigmaaldrich.com

The kinetics of free-radical polymerization are influenced by the rates of these three steps. For acrylate (B77674) and methacrylate (B99206) monomers, the polymerization rate can be affected by factors like monomer reactivity and radical stability. The rate of polymerization (Rp) is generally dependent on the monomer and initiator concentrations. Autoacceleration, a phenomenon where the polymerization rate increases dramatically at high conversions, can occur due to the gel effect, which hinders termination reactions as viscosity increases.

Controlled/Living Radical Polymerization (CRP) Techniques

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled/living radical polymerization (CRP) techniques have been developed. These methods introduce a dynamic equilibrium between active propagating radicals and a much larger population of dormant species. This reversible deactivation minimizes irreversible termination reactions, allowing for the synthesis of polymers with predetermined molecular weights, narrow polydispersity, and complex architectures.

Key CRP techniques applicable to acrylate monomers include:

Atom Transfer Radical Polymerization (ATRP): This technique uses a transition metal complex (e.g., copper) to reversibly activate and deactivate the growing polymer chains.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization employs a chain transfer agent, typically a dithio compound, to mediate the polymerization. This method is known for its tolerance to a wide range of functional groups and solvents.

Nitroxide-Mediated Polymerization (NMP): NMP utilizes stable nitroxide radicals to reversibly trap the growing polymer chains.

The choice of CRP technique can significantly impact the final polymer structure and properties.

Investigation of Polymerization Conditions

The conditions under which polymerization is conducted play a crucial role in determining the kinetics of the reaction and the architecture of the resulting polymer.

Solvent Effects on Homopolymerization Kinetics

The choice of solvent can have a profound impact on polymerization kinetics. In the context of RAFT polymerization, for instance, solvent polarity and proticity can influence the rate of propagation. For monomers containing acidic groups, the solvent can affect the monomer's reactivity and the conformation of the growing polymer chain, which in turn can alter kinetic parameters. Studies on similar monomers like 2-acrylamido-2-methylpropanesulfonic acid (AMPS) in aqueous solutions have shown that monomer concentration, which is tied to the solvent content, significantly affects the propagation and termination rate coefficients.

Initiator Systems and Their Influence on Polymer Architecture

The initiator system is fundamental to the polymerization process as it dictates the initiation mechanism and can influence the final polymer architecture.

In free radical polymerization , common thermal initiators include azo compounds like 2,2′-Azobis(2-methylpropionitrile) (AIBN) and peroxides. The concentration of the initiator affects the number of growing chains, and thus the final molecular weight of the polymer; higher initiator concentrations generally lead to lower molecular weights.

In controlled radical polymerization , the "initiator" system is more complex.

In ATRP , the system consists of an alkyl halide initiator and a transition metal complex with ligands.

In RAFT , the system comprises a conventional radical initiator (like AIBN) and a RAFT agent (e.g., a trithiocarbonate (B1256668) or dithiobenzoate). The ratio of monomer to RAFT agent is a key determinant of the final molecular weight.

Visible light-mediated processes using photoredox catalysts, such as iridium-based catalysts, have also been employed to initiate controlled radical polymerization of acrylates, offering temporal control over the reaction.

Structural Analysis of Resultant Homopolymers

Following polymerization, a thorough structural analysis of the homopolymer is necessary to confirm its chemical identity, molecular weight, and purity. Techniques commonly employed for the characterization of polymers include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of the polymer and to calculate monomer conversion.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the primary method for determining the molecular weight (Mn, Mw) and the polydispersity index (PDI or Mw/Mn) of the polymer.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer and to monitor the disappearance of the monomer's vinyl group during polymerization.

Detailed characterization provides essential information on the success of the polymerization in achieving the desired macromolecular structure.

Interactive Data Table: Polymerization Components

Interactive Data Table: Characterization Techniques

Copolymerization Studies of 2 Acryloyloxy 2 Methylpropanoic Acid

Binary Copolymerization Systems

The synthesis of copolymers containing 2-(acryloyloxy)-2-methylpropanoic acid alongside another monomer can lead to materials with a tailored balance of properties such as hydrophilicity, reactivity, and thermal stability. The behavior of these systems is fundamentally governed by the reactivity ratios of the comonomers and the resulting sequence distribution within the polymer chains.

Sequence Distribution Analysis in Co-polymeric Chains

The sequence distribution of monomer units along a copolymer chain dictates its microstructure and, consequently, its macroscopic properties. This distribution can be predicted using the monomer reactivity ratios. For example, if r₁ and r₂ are both less than one, there is a higher probability of alternating monomer sequences. Conversely, if one reactivity ratio is significantly larger than the other, the copolymer will be enriched in the more reactive monomer, leading to a more block-like structure.

As there is no available data on the reactivity ratios for this compound, a precise analysis of its sequence distribution in copolymers cannot be provided at this time. General analytical techniques for determining sequence distribution include Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between different monomer triads and tetrads, and computational modeling based on experimentally determined reactivity ratios.

Terpolymerization and Multi-component Systems

The inclusion of a third monomer into the polymerization system, known as terpolymerization, allows for an even greater degree of control over the final polymer properties. This approach is particularly useful for creating materials with a complex combination of functionalities.

Specific research on the terpolymerization of this compound is not currently documented in scientific literature. In a general sense, the composition and microstructure of a terpolymer are governed by a more complex set of reactivity ratios between the three monomers. The Alfrey-Goldfinger and other models are used to predict the composition of terpolymers based on the binary reactivity ratios of the constituent monomer pairs. The development of terpolymers incorporating this compound would be a promising avenue for creating novel functional materials.

Advanced Copolymerization Techniques

Modern controlled radical polymerization techniques offer precise control over polymer molecular weight, architecture, and functionality. These methods are particularly well-suited for the synthesis of well-defined copolymers containing functional monomers like this compound.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Copolymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that can be used with a wide range of monomers under various reaction conditions. The control is achieved through the use of a RAFT agent, which reversibly transfers a dormant species to the propagating polymer chains.

While specific studies detailing the RAFT copolymerization of this compound are scarce, the general principles of RAFT are well-established for acrylate (B77674) monomers. The choice of RAFT agent is critical for successful polymerization and is dependent on the nature of the comonomers. For acrylates, dithiobenzoates and trithiocarbonates are commonly used RAFT agents.

A hypothetical RAFT copolymerization of this compound with a comonomer like methyl methacrylate (B99206) would involve the following key components:

ComponentExampleRole
MonomersThis compound, Methyl MethacrylateBuilding blocks of the polymer
RAFT Agent2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668)Controls the polymerization
InitiatorAzobisisobutyronitrile (AIBN)Generates initial radicals
SolventDioxane or Dimethylformamide (DMF)Solubilizes reactants

This table provides a general example and is not based on a specific documented experiment for this compound.

Atom Transfer Radical Polymerization (ATRP) in Copolymer Systems

Atom Transfer Radical Polymerization (ATRP) is another powerful controlled radical polymerization technique that relies on a reversible activation/deactivation equilibrium between a dormant alkyl halide species and an active radical species, catalyzed by a transition metal complex.

The ATRP of acrylate monomers is well-documented, and the principles can be extended to the copolymerization of this compound. The success of ATRP is highly dependent on the catalyst system, which typically consists of a copper halide and a nitrogen-based ligand.

A potential ATRP system for the copolymerization of this compound could involve:

ComponentExampleRole
MonomersThis compound, StyreneBuilding blocks of the polymer
InitiatorEthyl α-bromoisobutyrateProvides the dormant alkyl halide
CatalystCopper(I) bromide (CuBr)Metal component of the catalyst
LigandN,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)Complexes with the copper to form the active catalyst
SolventToluene or AnisoleSolubilizes reactants

This table illustrates a general ATRP setup and is not based on a specific reported synthesis for this compound.

The presence of the carboxylic acid group in this compound may require careful selection of the catalyst and reaction conditions to avoid side reactions or catalyst deactivation.

Despite extensive research, no specific studies detailing the use of this compound as a monomer in Polymerization-Induced Self-Assembly (PISA) for the synthesis of block copolymers could be located. Consequently, the generation of an article section with detailed research findings and data tables on this specific topic is not possible at this time.

The search for relevant scientific literature included various queries such as:

"this compound" PISA

"this compound" RAFT polymerization

"AMPA" block copolymer synthesis PISA

Polymerization-Induced Self-Assembly with "this compound"

synthesis of poly(this compound) block copolymers via RAFT-mediated PISA

PISA formulation with this compound monomer and resulting nanostructures

Amphiphilic block copolymers from this compound by PISA

Characterization of nanoparticles from poly(oligo(ethylene glycol) methyl ether methacrylate)-block-poly(this compound) via aqueous PISA

Design and Synthesis of Advanced Polymer Architectures Incorporating 2 Acryloyloxy 2 Methylpropanoic Acid Units

Block Copolymers

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers containing 2-(acryloyloxy)-2-methylpropanoic acid often employs controlled/living polymerization techniques, which allow for the sequential addition of different monomers to create well-defined block structures.

One common strategy involves using a macroinitiator to begin the polymerization of this compound. For instance, a pre-synthesized polymer block can be functionalized with an initiating group suitable for a controlled radical polymerization technique like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This macroinitiator is then used to grow a block of poly(this compound).

Alternatively, this compound can be polymerized first to create a macroinitiator for the subsequent polymerization of a second monomer. For example, block copolymers of poly(2-acrylamido-2-methylpropane sulfonic acid)-b-poly(methyl methacrylate) (PAMPS-b-PMMA) and poly(2-acrylamido-2-methylpropane sulfonic acid)-b-poly(2-hydroxyethylmethacrylate) (PAMPS-b-PHEMA) have been synthesized using a quasiliving radical polymerization catalyzed by a ruthenium complex. mdpi.comresearchgate.netscispace.com While this involves a related acrylamide (B121943) monomer, the principle of sequential monomer addition to form block copolymers is directly applicable. The resulting amphiphilic block copolymers can be designed to self-assemble into various morphologies in solution. nih.gov

First BlockSecond BlockPolymerization MethodReference
Poly(methyl methacrylate)Poly(isobutyl vinyl ether)RCMP and PROAD nih.gov
Poly(2-acrylamido-2-methylpropane sulfonic acid)Poly(methyl methacrylate)Quasiliving Radical Polymerization mdpi.comresearchgate.netscispace.com
Poly(2-acrylamido-2-methylpropane sulfonic acid)Poly(2-hydroxyethylmethacrylate)Quasiliving Radical Polymerization mdpi.comresearchgate.netscispace.com

Graft Copolymers

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that are structurally distinct from the backbone. The incorporation of this compound into graft copolymers can be achieved through three primary methods: "grafting-from," "grafting-to," and "grafting-through."

In the "grafting-from" approach, a polymer backbone is functionalized with initiating sites. The polymerization of this compound is then initiated from these sites, growing the side chains directly from the backbone. For example, copolymers of methyl methacrylate (B99206) and 2-(2-bromoisobutyryloxy)ethyl methacrylate can serve as multifunctional macroinitiators for the ATRP of other monomers, a technique that could be adapted for grafting this compound. nih.gov

The "grafting-to" method involves synthesizing the poly(this compound) side chains first. These pre-formed polymer chains are then attached to a reactive polymer backbone.

In the "grafting-through" (or macromonomer) method, this compound would first be converted into a macromonomer—a polymer chain with a polymerizable group at one end. This macromonomer is then copolymerized with another monomer to form a graft copolymer with well-defined side chains. This approach allows for the creation of densely grafted or "bottle-brush" copolymers. cmu.edu

Star Polymers and Hyperbranched Architectures

Star polymers are a class of branched polymers with multiple linear polymer chains (arms) radiating from a central core. Hyperbranched polymers are highly branched, three-dimensional macromolecules with a tree-like structure.

The synthesis of star polymers incorporating this compound typically utilizes a "core-first" or "arm-first" approach.

Core-First: A multifunctional initiator (the core) is used to simultaneously initiate the polymerization of this compound, growing multiple arms outwards from the central core. For instance, multifunctional initiators like pentaerythritol (B129877) tetrakis(2-bromoisobutyrate) are used for ATRP to create four-arm star polymers. researchgate.net Similarly, modified cyclodextrins can be used as cores to synthesize multi-arm star polymers. nih.govrsc.orgresearchgate.netppm.edu.pl

Arm-First: In this method, linear arms of poly(this compound) are synthesized first via a controlled polymerization technique. These "living" polymer arms are then reacted with a multifunctional linking agent to form the star polymer.

Hyperbranched polymers can be synthesized via the self-condensing vinyl polymerization of a specially designed monomer derived from this compound, where the monomer possesses both a polymerizable group and an initiating site.

Table 2: Core Initiators for Star Polymer Synthesis via ATRP (Note: These are examples of initiators used for similar (meth)acrylate monomers.)

Core InitiatorNumber of ArmsPolymer Arm ExampleReference
2-hydroxypropyl β-cyclodextrin derivative8Poly[2-(methacryloyloxy)ethyl trimethylammonium chloride] nih.govrsc.orgresearchgate.netppm.edu.pl
Pentaerythritol tetrakis(2-bromoisobutyrate)4Poly(methyl methacrylate-co-4-(2-(9-anthryl))-vinyl-styrene) researchgate.net

Polymeric Nanostructures and Self-Assembly Phenomena

The distinct hydrophilic and hydrophobic segments within copolymers containing this compound drive their self-assembly into various ordered nanostructures in selective solvents. nih.gov The pendant carboxylic acid groups, once deprotected, can impart pH-sensitivity, leading to dynamic changes in the nanostructure morphology in response to environmental stimuli.

Amphiphilic block copolymers containing a poly(this compound) block can self-assemble into micelles, vesicles (polymersomes), or other complex morphologies. The morphology is influenced by factors such as the relative block lengths, polymer concentration, and the nature of the solvent.

Polymerization-Induced Self-Assembly (PISA) is a powerful technique for producing such nanostructures at high concentrations. In a typical PISA process, a soluble macromolecular chain transfer agent is used to polymerize a second monomer that is insoluble in the reaction medium. As the second block grows, it becomes insoluble and drives the in-situ self-assembly into nanoparticles with various morphologies. This technique could be applied using a soluble macro-CTA to polymerize this compound (or vice versa) to form well-defined nanostructures. researchgate.net

Graft and star polymers also exhibit unique self-assembly behaviors. For example, densely grafted copolymers can form worm-like or cylindrical structures in solution. cmu.edu The self-assembly of these complex polymer architectures is a key area of research for applications in nanotechnology and materials science. nih.gov

Mechanistic and Kinetic Investigations of Polymerization Involving 2 Acryloyloxy 2 Methylpropanoic Acid

Detailed Reaction Mechanisms of Acrylate (B77674) Polymerization

The polymerization of acrylates, including the anticipated behavior of 2-(Acryloyloxy)-2-methylpropanoic acid, typically proceeds via a free-radical chain-growth mechanism. This process can be broken down into several key stages:

Initiation: The process begins with the decomposition of an initiator molecule (e.g., a peroxide or an azo compound like AIBN) to generate primary radicals. These highly reactive species then attack the double bond of a monomer molecule, forming a new, monomer-based radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the new chain end. This step repeats thousands of times, leading to the formation of a long polymer chain.

Chain Transfer: A growing polymer radical can abstract an atom (commonly hydrogen) from another molecule, such as a monomer, polymer chain, solvent, or a dedicated chain transfer agent. This terminates the growth of the original chain while creating a new radical that can initiate a new chain. This process is crucial in controlling the molecular weight of the final polymer.

Termination: The polymerization process ceases when two growing radical chains react with each other. This can occur through two primary pathways:

Combination (or Recombination): Two radical chains join to form a single, longer, non-reactive polymer chain.

Disproportionation: One radical abstracts a hydrogen atom from the other, resulting in two separate, non-reactive polymer chains—one with a saturated end and one with an unsaturated end.

In addition to these fundamental steps, high-temperature acrylate polymerizations often involve significant secondary reactions . acs.org These include:

Backbiting (Intramolecular Chain Transfer): A growing radical at the end of a chain can curl back and abstract a hydrogen atom from its own backbone. This transforms the reactive secondary end-chain radical into a more stable tertiary mid-chain radical.

β-Scission: The tertiary mid-chain radicals formed via backbiting can break, leading to the formation of a macromonomer (a polymer chain with a terminal double bond) and a new, smaller end-chain radical. acs.org These secondary reactions can significantly influence the polymer architecture, leading to branching and affecting the final material properties.

Determination of Propagation and Termination Rate Coefficients

The propagation rate coefficient (k_p) and the termination rate coefficient (k_t) are fundamental parameters that define the kinetics of polymerization. The premier technique for their determination is Pulsed Laser Polymerization–Size-Exclusion Chromatography (PLP-SEC) . cmu.edu

In a PLP-SEC experiment, a series of high-intensity laser pulses are used to create a periodic, high concentration of primary radicals. cmu.edu Each pulse initiates a burst of polymerization. The polymer chains grow for a specific time interval between pulses. By analyzing the resulting polymer's molecular weight distribution (MWD) using SEC, a characteristic pattern of peaks is observed. The position of the point of inflection on the low-molecular-weight side of the first peak in the MWD can be directly related to the propagation rate coefficient, k_p, using the following equation:

M_p = n ⋅ M_0 = k_p ⋅ [M] ⋅ t_0 ⋅ M_0

where:

M_p is the molecular weight at the point of inflection.

M_0 is the molecular weight of the monomer.

[M] is the monomer concentration.

t_0 is the time between laser pulses (the inverse of the laser repetition rate).

The termination rate coefficient, k_t, can be determined using methods like Single Pulse–Pulsed Laser Polymerization (SP-PLP) , where the decay of monomer concentration after a single laser pulse is monitored in real-time, often using near-infrared (NIR) spectroscopy. cmu.edu This allows for the determination of the ratio k_t/k_p, and with a known k_p value from PLP-SEC, k_t can be calculated.

For acrylates, k_p values are typically in the range of 10³ to 10⁵ L·mol⁻¹·s⁻¹, while k_t values are much higher, often in the range of 10⁶ to 10⁸ L·mol⁻¹·s⁻¹. These values are highly dependent on factors such as temperature, pressure, solvent, and monomer conversion. For this compound, the bulky, carboxyl-containing side group would be expected to influence these rate coefficients due to steric hindrance and potential hydrogen bonding interactions.

Influence of Polymerization Parameters on Kinetic Profiles

The kinetic profile of an acrylate polymerization, including reaction rate and molecular weight development, is highly sensitive to various reaction parameters.

Temperature:

Rate of Polymerization: Increasing the temperature generally increases the rate of polymerization. This is due to the increased rate of initiator decomposition, which generates more radicals, and the higher propagation rate coefficient, as described by the Arrhenius equation.

Molecular Weight: The effect on molecular weight is more complex. While a higher propagation rate can lead to longer chains, the increased rate of initiation and the higher probability of chain transfer and termination reactions at elevated temperatures typically result in a decrease in the average molecular weight.

Secondary Reactions: Higher temperatures significantly promote secondary reactions like backbiting and β-scission, leading to more branched polymers and the formation of macromonomers. acs.org

Initiator Concentration:

Molecular Weight: Increasing the initiator concentration leads to a lower average molecular weight. This is because a higher number of radicals results in more polymer chains being initiated simultaneously, which consume the available monomer more quickly, leading to shorter average chain lengths before termination occurs.

Monomer Concentration:

Rate of Polymerization: The polymerization rate is typically first-order with respect to the monomer concentration. Therefore, a higher initial monomer concentration results in a faster reaction.

Molecular Weight: Higher monomer concentration generally leads to higher molecular weight polymers, as it increases the probability of propagation relative to termination.

Solvent: The choice of solvent can influence polymerization kinetics through several mechanisms. It can affect the solubility of the initiator and the resulting polymer, and it can participate in chain transfer reactions, which would lower the polymer's molecular weight. For a polar, carboxyl-containing monomer like this compound, the use of a polar solvent could also influence reaction rates through hydrogen bonding and changes in the local environment of the propagating radical.

Computational and Theoretical Modeling of Polymerization Processes

Computational chemistry provides powerful tools for investigating polymerization mechanisms and kinetics at a molecular level, offering insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT): DFT calculations are widely used to model the elementary reactions in polymerization. escholarship.org Researchers can use DFT to:

Calculate the transition state energies and reaction energy barriers for propagation, chain transfer, and termination steps.

Investigate the mechanisms of complex secondary reactions, such as backbiting and β-scission, to understand their likelihood and impact on polymer structure.

Predict how the structure of the monomer, such as the presence of the carboxyl group and the tertiary carbon in this compound, influences radical stability and reactivity.

Reactive Molecular Dynamics (MD) Simulations: Force-field based methods like ReaxFF allow for reactive MD simulations. These simulations can model the dynamic process of polymerization in larger systems and over longer timescales than DFT. escholarship.org They can be used to:

Simulate the formation of polymer networks and predict properties like conversion rate and crosslinking density. escholarship.org

Study the influence of molecular structure on polymerization kinetics and shrinkage during the process. escholarship.org

Visualize the chain growth process and the occurrence of different reaction events over time.

The evolution of monomer conversion over time.

The development of the full molecular weight distribution of the polymer.

The impact of various reaction parameters on the final polymer properties, such as the degree of branching and the concentration of different microstructures. acs.org

These modeling techniques are invaluable for optimizing reaction conditions and designing polymers with specific, tailored properties.

Post Polymerization Functionalization and Chemical Modification of Polymers Derived from 2 Acryloyloxy 2 Methylpropanoic Acid

Esterification and Amidation Reactions on Carboxylic Acid Moieties

The carboxylic acid groups along the backbone of poly(2-(acryloyloxy)-2-methylpropanoic acid) are readily available for a variety of chemical transformations, most notably esterification and amidation. These reactions allow for the introduction of a diverse array of functional groups, thereby altering the polymer's solubility, thermal properties, and reactivity.

Esterification involves the reaction of the carboxylic acid with an alcohol, typically in the presence of an acid catalyst, to form an ester. This process can be used to introduce alkyl or aryl groups, or more complex functional molecules containing, for example, hydroxyl, amino, or photosensitive groups. The choice of alcohol and reaction conditions can be tailored to achieve the desired degree of functionalization.

Amidation , the reaction of the carboxylic acid with a primary or secondary amine, results in the formation of an amide linkage. This is a robust and widely used method for attaching biomolecules, drugs, or other functional moieties to the polymer. Amidation reactions are often facilitated by the use of coupling agents, such as carbodiimides, to activate the carboxylic acid group and promote efficient reaction with the amine.

Functionalization ReactionReagentCatalyst/Coupling AgentTypical Reaction ConditionsResulting Functional Group
EsterificationAlcohol (e.g., ethanol, benzyl (B1604629) alcohol)Acid catalyst (e.g., sulfuric acid)Elevated temperatureEster
AmidationPrimary or secondary amineCarbodiimide (e.g., DCC, EDC)Room temperature, organic solventAmide

Chain-End Functionalization Strategies

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are powerful methods for synthesizing well-defined polymers of this compound with controlled molecular weight and narrow molecular weight distributions. A key advantage of these techniques is the ability to introduce specific functional groups at the chain ends.

RAFT polymerization utilizes a chain transfer agent (CTA) to mediate the polymerization. By selecting a CTA with a desired functional group, this functionality can be incorporated at the α-terminus of the polymer chain. For instance, a CTA containing a hydroxyl, amine, or azide (B81097) group can be used to produce a polymer with that specific α-end group. The thiocarbonylthio group at the ω-terminus of the RAFT-synthesized polymer is also amenable to post-polymerization modification, allowing for the introduction of a second functional group.

ATRP employs an initiator to begin the polymerization process. Similar to RAFT, the choice of initiator determines the functionality at the α-chain end. cmu.edu A wide variety of functional initiators are available for ATRP, enabling the direct incorporation of diverse chemical moieties. cmu.edu The halogen atom (typically bromine or chlorine) at the ω-terminus of the ATRP-synthesized polymer serves as a versatile handle for further functionalization through nucleophilic substitution reactions. sigmaaldrich.com

Polymerization TechniqueMethod of FunctionalizationFunctional Group LocationExamples of Functional Groups
RAFTUse of a functional CTAα-terminusHydroxyl, amine, azide, biotin
RAFTModification of the ω-terminusω-terminusThiol, amine
ATRPUse of a functional initiatorα-terminusHydroxyl, amine, azide, alkyne
ATRPSubstitution of the ω-halogenω-terminusAzide, amine, thiol

Crosslinking Approaches for Network Formation

The carboxylic acid groups on poly(this compound) can be utilized as reactive sites for crosslinking, leading to the formation of three-dimensional polymer networks, such as hydrogels. These crosslinked materials can exhibit stimuli-responsive behavior and are of interest for applications in drug delivery, tissue engineering, and as superabsorbents.

Crosslinking can be achieved by reacting the carboxylic acid groups with difunctional or multifunctional crosslinking agents. For example, reaction with a diol will form ester crosslinks, while reaction with a diamine will result in amide crosslinks. The density of the crosslinks, which can be controlled by the amount of crosslinking agent used, will significantly influence the mechanical properties, swelling behavior, and degradation characteristics of the resulting network. Another approach involves the copolymerization of this compound with a multifunctional monomer that acts as a crosslinker.

Crosslinking Agent TypeExample CrosslinkerResulting Linkage
DiolEthylene glycolEster
DiamineEthylenediamineAmide
Multifunctional (meth)acrylateEthylene glycol dimethacrylateCarbon-carbon bond

Advanced Materials Development and Research Applications Non Prohibited Focus

Responsive Polymer Systems (e.g., pH-, Temperature-Responsive Materials)

Polymers that can alter their physical or chemical properties in response to environmental changes are known as responsive or "smart" polymers. rsc.org The incorporation of 2-(Acryloyloxy)-2-methylpropanoic acid into polymer chains is a key strategy for imparting pH sensitivity. The carboxylic acid group within the monomer can donate or accept protons depending on the ambient pH. researchgate.netnih.gov

In acidic environments (low pH), the carboxylic acid groups are protonated (-COOH), reducing electrostatic repulsion between polymer chains and often leading to a collapsed or aggregated state. nih.gov Conversely, in basic or neutral environments (higher pH), these groups deprotonate to form carboxylate anions (-COO⁻). nih.gov The resulting negative charges create electrostatic repulsion, causing the polymer chains to uncoil and the material to swell or dissolve. nih.gov This transition is reversible and forms the basis for pH-responsive behavior in materials like hydrogels and micelles. researchgate.netnih.gov

This pH-responsive behavior is critical in various research contexts. For instance, polymers containing acidic groups can be designed to release encapsulated molecules at specific pH values, a property explored for targeted delivery systems in research settings. nih.govnih.gov Copolymers combining this compound with temperature-responsive monomers, such as N-isopropyl acrylamide (B121943), can create dual-responsive systems. nih.gov These materials exhibit both a lower critical solution temperature (LCST) and pH-dependent swelling, allowing for more complex control over their properties. nih.govmdpi.com

Table 1: pH-Induced Transitions in Responsive Polymer Systems

Polymer SystemStimulus (pH Change)Observed ResponseResearch Application Context
Poly(β-amino ester) MicellespH decrease from 7.4 to 6.4Accelerated drug release (4x faster)Tumor microenvironment simulation. nih.gov
mPEG-b-(polyHis)₂ PolymersomespH decrease from 7.4 to < 6.8Structural transition and accelerated release of encapsulated dyeEndosomal escape models. nih.gov
NIPAAm/AAm/Acrylic Acid HydrogelpH increase above 4.2Increased swelling due to ionization of carboxyl groupspH-sensitive absorbent materials. nih.gov
Star-like PAA-b-PDMAEMApH change around isoelectric pointAlteration of lower critical solution temperature (LCST)Tunable thermo-responsive materials. mdpi.com

Polymeric Hydrogels and Gels for Research Applications

Hydrogels are three-dimensional, crosslinked polymer networks capable of absorbing and retaining large volumes of water or biological fluids. mdpi.comresearchgate.net The inclusion of this compound in a hydrogel formulation imparts pH sensitivity, allowing the material's swelling and mechanical properties to be controlled by the pH of the surrounding medium. rsc.orgmdpi.com

The synthesis of these hydrogels can be achieved through various polymerization techniques, including free-radical polymerization. semanticscholar.org In a typical synthesis, this compound is copolymerized with a primary monomer (like 2-hydroxyethyl methacrylate) and a crosslinking agent. mdpi.com The resulting hydrogel network contains pendant carboxylic acid groups that ionize in response to pH changes, leading to controlled swelling behavior. nih.gov

In research, these hydrogels are explored for a multitude of applications. For example, their ability to mimic the soft, hydrated environment of natural tissues makes them excellent candidates for 3D cell culture scaffolds in tissue engineering research. mdpi.com Studies have shown that hydrogels containing monomers like 2-acrylamido-2-methyl-1-propanesulfonic acid can support cellular adhesion and differentiation. mdpi.comresearchgate.net The controlled swelling can be used to study mechanotransduction or to create dynamic culture environments.

Table 2: Composition and Properties of Research-Grade Hydrogels

Hydrogel CompositionKey MonomersCrosslinker/MethodInvestigated Application
p(HEMA-AMPSA)2-hydroxyethyl methacrylate (B99206), 2-acrylamido-2-methylpropane sulfonic acidModified montmorillonite (B579905) claySoft tissue engineering, adipogenesis support. mdpi.com
P(DMAEMA-co-AMPS)N,N-dimethylaminoethyl methacrylate, 2-acrylamido-2-methyl-propanosulfonic acidFree-radical crosslinking copolymerizationpH-responsive cryogels for swelling and diffusion studies. rsc.org
Mixed-charge DN Hydrogel[2-(methacryloyloxy) ethyl] trimethylammonium, 3-sulfopropyl methacrylatePoly(ethylene glycol) diacrylate, followed by a second polyacrylamide networkProtein and algae resistant surfaces for marine antifouling research. researchgate.net

Colloidal Systems and Nanoparticle Synthesis

In the realm of nanotechnology, this compound is utilized in the synthesis and stabilization of colloidal systems, particularly nanoparticles. mdpi.com The stability of nanoparticles in a liquid medium is crucial, as they have a natural tendency to aggregate due to high surface energy. mdpi.com Polymers containing this compound can be used as stabilizers, adsorbing onto the nanoparticle surface.

This stabilization can be achieved through electrosteric effects. The polymer backbone provides a physical, or steric, barrier, while the ionization of the carboxylic acid groups provides an electrostatic charge that repels neighboring particles, preventing aggregation. shimadzu.com.cn This is particularly important in aqueous systems.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a common technique used to create well-defined block copolymers for these applications. shimadzu.com.cn For instance, a hydrophilic block containing this compound can be combined with a hydrophobic block. In an aqueous environment, these copolymers can self-assemble into micelles or vesicles, or be used to stabilize nanoparticle dispersions formed during emulsion or dispersion polymerization. shimadzu.com.cnresearchgate.net Research in this area focuses on creating biocompatible nanoparticles with controlled size and surface functionality for various analytical and diagnostic research applications. shimadzu.com.cnresearchgate.net

Table 3: Research Findings in Nanoparticle Synthesis

Polymerization MethodMonomers/StabilizersKey FindingReference
RAFT Aqueous Dispersion Polymerization2-Methoxyethyl acrylate (B77674) (MEA), Poly(poly(ethylene glycol) methyl ether methacrylate) (PPEGMA) as Macro-CTASuccessful synthesis of biocompatible nanoparticles with controlled size and low polydispersity at low temperatures using a redox initiator. shimadzu.com.cnresearchgate.net
RAFT Non-aqueous Emulsion PolymerizationMethacrylate copolymersVersatile creation of tailored polymeric nano-objects with defined structures. sigmaaldrich.com

Surface Modification and Polymer Brushes

Modifying the surface properties of a material is critical for many advanced applications. Polymer brushes—assemblies of polymer chains tethered at one end to a surface—are a powerful tool for this purpose. nih.govnih.gov The inclusion of this compound into these brushes allows for the creation of "smart" surfaces that can change their properties, such as wettability and adhesion, in response to pH. researchgate.net

Two primary methods are used to create polymer brushes: "grafting from" and "grafting to". researchgate.netmdpi.com

Grafting From : In this approach, initiator molecules are first immobilized on the substrate surface. The polymer chains are then grown directly from the surface via surface-initiated polymerization. researchgate.netnsf.gov This method typically yields denser brushes. nih.gov

Grafting To : This method involves synthesizing the complete polymer chains in solution first, and then attaching them to the surface via a reaction between a functional group on the polymer and the substrate. researchgate.netresearchgate.net

By incorporating this compound into the polymer chains, the resulting brush can switch its conformation based on pH. At low pH, the protonated, neutral chains may collapse, creating a more hydrophobic surface. At high pH, the deprotonated, charged chains repel each other and extend away from the surface, creating a highly hydrophilic layer. researchgate.net This tunable wettability is a subject of intense research for applications in microfluidics, sensors, and biocompatible coatings. nih.govresearchgate.net

Table 4: Comparison of Polymer Brush Synthesis Techniques

Synthesis MethodDescriptionAdvantagesCommon Polymerization Technique
Grafting From Polymer chains are grown from initiator molecules immobilized on the substrate. nsf.govAllows for thick, high-density polymer brushes. nih.govAtom Transfer Radical Polymerization (ATRP). nih.gov
Grafting To Pre-synthesized polymer chains are attached to the substrate surface. researchgate.netAllows for precise characterization of the polymer before attachment. researchgate.netReversible Addition-Fragmentation chain Transfer (RAFT) for polymer synthesis. researchgate.net

Challenges and Future Directions in Research on 2 Acryloyloxy 2 Methylpropanoic Acid

Overcoming Synthetic Limitations in Complex Polymer Architectures

The synthesis of complex macromolecular architectures based on 2-(Acryloyloxy)-2-methylpropanoic acid presents several challenges. While techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have provided significant control over the molecular characteristics of polymers, certain experimental parameters can greatly influence the efficiency of the synthetic approach. mdpi.com Key factors that require careful consideration and optimization include the order of monomer addition, the concentration of the initiator, the choice of solvent, the polymerization temperature, the handling of the macro-RAFT agent, and the molecular weight of the macro-RAFT agent. mdpi.com

For instance, in the synthesis of block copolymers, the sequence of monomer addition is crucial for achieving well-defined structures. The inherent reactivity of this compound and its comonomers dictates the optimal polymerization strategy. Furthermore, the concentration of the initiator relative to the chain transfer agent (CTA) must be carefully controlled to ensure a high degree of polymerization control. mdpi.com Overcoming these limitations requires a deep understanding of the polymerization kinetics and the interplay of various reaction parameters. Future research will likely focus on developing more robust and tolerant synthetic protocols that can accommodate a wider range of functional monomers and reaction conditions, thereby enabling the creation of even more sophisticated and functional polymer architectures.

Development of Novel Polymerization Techniques and Catalytic Systems

The development of new synthetic methods is a central theme in polymer chemistry, as it unlocks the potential to create previously unattainable complex polymer structures with novel functions for new applications. weiyougroup.org While RAFT polymerization is a widely used and powerful technique for controlled radical polymerization, researchers are actively exploring methods that go beyond traditional chain-growth mechanisms. weiyougroup.org

One promising area is the expansion of RAFT polymerization to include step-growth polymerization, a concept that opens up a completely new field in polymer chemistry and allows for the synthesis of novel polymers with intricate structures and architectures. weiyougroup.org Additionally, the discovery that the RAFT mechanism can be utilized to control the cationic polymerization of certain monomers presents another exciting avenue for creating unique polymer materials. weiyougroup.org

The development of novel catalytic systems is also crucial for advancing polymerization techniques. New catalysts can offer improved control over polymer architecture, enable polymerization under milder reaction conditions, and facilitate the use of a broader range of monomers. Future research in this area will likely focus on designing highly efficient and selective catalysts for the polymerization of this compound and its derivatives, leading to the production of polymers with precisely tailored properties.

Sustainable and Bio-based Polymerization Routes

The increasing demand for environmentally friendly materials has spurred significant research into sustainable and bio-based polymerization routes. The adhesive and coatings industries, for example, are actively seeking to replace raw materials derived from fossil fuels with renewable resources or waste biomass. cnr.it This shift necessitates the development of greener synthetic methods that utilize clean reagents under mild conditions. cnr.it

One approach involves the synthesis of bio-based initiators and cross-linking agents. For instance, succinyl peroxide, a useful hardener for certain resins, can be produced from waste biomass. cnr.it The use of such bio-based alternatives to traditional fossil fuel-derived components, like benzoyl peroxide, can significantly reduce the environmental footprint of polymer production. cnr.it

Furthermore, there is a growing interest in utilizing renewable feedstocks like lignocellulose, vegetable oils, and carbohydrates for the synthesis of sustainable polymers. researchgate.net These bio-based resources can serve as a source for producing a variety of value-added compounds essential for polymer synthesis. researchgate.net For example, acrylic acid, a key component of this compound, can be produced from various bio-sources, including glycerol and lactic acid. researchgate.net The development of efficient and economically viable synthetic routes to produce monomers like this compound from renewable resources is a critical area of future research. researchgate.netulprospector.comulprospector.com This transition towards a bio-based economy for polymers will not only reduce reliance on petroleum-based materials but also contribute to the development of more sustainable and biodegradable products. researchgate.netmdpi.com

Advanced Characterization Techniques for Complex Polymer Systems

The increasing complexity of polymer architectures synthesized from this compound necessitates the use of advanced characterization techniques to fully understand their structure-property relationships. Techniques like thermal analysis and rheology have become indispensable for monitoring changes in the microscopic and molecular structure of materials during chemical and physical processes. specificpolymers.com

Dynamic Mechanical Analysis (DMA) is a particularly powerful method for characterizing the viscoelastic properties of polymers, providing insights into their molecular architecture, processability, and end-use performance. specificpolymers.com By subjecting a material to a periodic strain and measuring the resultant stress, DMA can determine a material's complex modulus, which is related to its stiffness and energy dissipation characteristics. specificpolymers.com

Combining different characterization techniques can provide a more comprehensive understanding of complex polymer systems. For example, coupling DMA with Differential Scanning Calorimetry (DSC) allows for the correlation of mechanical properties with thermal transitions, such as crystallinity or the conversion of a chemical reaction. specificpolymers.com Other techniques like Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared (FT-IR) spectroscopy are also essential for determining molecular weight distribution, chemical composition, and functional group analysis. cnr.it Future research will likely focus on the development and application of even more sophisticated and sensitive characterization techniques to probe the intricate details of complex polymer systems at multiple length and time scales.

Interactive Data Table: Key Research Areas and Techniques

Research AreaKey ChallengesPromising Techniques & Future Directions
Complex Polymer Architectures Precise control over molecular weight, dispersity, and functionality.Advanced controlled/living polymerization techniques (e.g., RAFT, ATRP), automated synthesis platforms.
Novel Polymerization Techniques Developing more versatile and efficient polymerization methods.RAFT step-growth polymerization, photo-controlled polymerization, enzymatic catalysis.
Sustainable Polymerization Reducing reliance on fossil fuels and developing greener processes.Utilization of bio-based monomers, development of bio-derived initiators and catalysts, polymerization in green solvents (e.g., water, supercritical CO2).
Advanced Characterization Elucidating complex structures and dynamics of novel polymers.High-resolution microscopy (e.g., AFM, TEM), advanced scattering techniques (e.g., SANS, SAXS), multi-dimensional NMR.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(Acryloyloxy)-2-methylpropanoic acid in academic labs?

  • Methodological Answer : The compound is typically synthesized via acryloylation of 2-hydroxy-2-methylpropanoic acid using acryloyl chloride in anhydrous conditions. A base (e.g., triethylamine) is used to neutralize HCl byproducts. Reaction optimization involves controlling temperature (0–5°C to minimize polymerization) and stoichiometric ratios. Post-synthesis purification is achieved via recrystallization or column chromatography using silica gel and ethyl acetate/hexane mixtures .

Q. How can researchers verify the structural integrity of this compound after synthesis?

  • Methodological Answer : Key characterization techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the acryloyloxy group (δ ~5.8–6.5 ppm for vinyl protons) and quaternary methyl groups.
  • FT-IR : Peaks at ~1720 cm1^{-1} (ester C=O) and ~1630 cm1^{-1} (acryloyl C=C).
  • Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (expected m/z: 172.06 for [M+H]+^+).
  • X-ray Crystallography (if crystals are obtainable): Resolve bond angles and spatial arrangement, as demonstrated for structurally similar esters in crystallography studies .

Q. What safety protocols are critical when handling this compound in lab settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves and Tyvek® suits to prevent dermal absorption, as acrylates can penetrate standard latex .
  • Ventilation : Use fume hoods for synthesis steps to avoid inhalation of vapors. Local exhaust ventilation is recommended for prolonged handling .
  • Spill Management : Neutralize spills with wet methods (e.g., sodium bicarbonate) to prevent dust dispersion. Avoid dry sweeping; use HEPA-filter vacuums .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to suppress acrylate polymerization during synthesis?

  • Methodological Answer :

  • Inhibitors : Add radical inhibitors like hydroquinone (0.1–1% w/w) to the reaction mixture.
  • Temperature Control : Maintain sub-10°C conditions during acryloyl chloride addition.
  • Solvent Selection : Use polar aprotic solvents (e.g., THF) to stabilize intermediates and reduce side reactions.
  • Kinetic Monitoring : Track reaction progress via in-situ FT-IR to detect premature polymerization .

Q. What analytical strategies resolve contradictions in reported hydrolytic stability of this compound derivatives?

  • Methodological Answer :

  • pH-Dependent Stability Studies : Conduct accelerated degradation tests at pH 2–12 (37°C) and monitor via HPLC. For example, esters hydrolyze rapidly under alkaline conditions, forming 2-methylpropanoic acid and acrylic acid.
  • Computational Modeling : Use DFT calculations to predict hydrolysis rates based on electron-withdrawing/donating effects of substituents. Compare with experimental data to validate models .

Q. How do structural isomers of this compound influence reactivity in polymer grafting applications?

  • Methodological Answer :

  • Comparative Reactivity Analysis : Synthesize positional isomers (e.g., 3-acryloyloxy vs. 4-acryloyloxy derivatives) and compare their copolymerization kinetics with styrene or acrylamide.
  • Steric and Electronic Effects : Use Hammett constants to correlate substituent position with reactivity. For example, ortho-substituted acrylates exhibit lower reactivity due to steric hindrance, as seen in chlorophenyl analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.